7-Oxabicyclo[2.2.1]heptan-2-ol

Regioselective synthesis Ring enlargement Demjanov rearrangement

7-Oxabicyclo[2.2.1]heptan-2-ol (CAS 253876-00-5) is a bridged bicyclic ether-alcohol featuring a 7-oxanorbornane core with a secondary hydroxyl group at the C2 position. It exists as a mixture of endo and exo stereoisomers, with each stereochemical configuration imparting distinct reactivity and biological behavior.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 253876-00-5
Cat. No. B3031335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxabicyclo[2.2.1]heptan-2-ol
CAS253876-00-5
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC1CC2C(CC1O2)O
InChIInChI=1S/C6H10O2/c7-5-3-4-1-2-6(5)8-4/h4-7H,1-3H2
InChIKeyDXJWCIYSWHNWHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxabicyclo[2.2.1]heptan-2-ol (CAS 253876-00-5): A Procurement-Grade Bicyclic Scaffold for Chiral Synthesis & Targeted Drug Discovery


7-Oxabicyclo[2.2.1]heptan-2-ol (CAS 253876-00-5) is a bridged bicyclic ether-alcohol featuring a 7-oxanorbornane core with a secondary hydroxyl group at the C2 position [1]. It exists as a mixture of endo and exo stereoisomers, with each stereochemical configuration imparting distinct reactivity and biological behavior . The compound serves as a versatile intermediate for constructing thromboxane A2 (TxA2) receptor antagonists, HIF-1 activation inhibitors, and chiral lactone building blocks via enzymatic oxidation [2]. Its rigid, oxygen-bridged framework provides a unique spatial orientation that differentiates it from carba-bicyclic and aza-bicyclic analogs in both synthetic and biological contexts [3].

Why Generic 7-Oxabicyclo[2.2.1]heptan-2-ol Substitution Fails: The Critical Role of Bridge Heteroatom Identity in Regioselectivity and Biological Target Engagement


The 7-oxabicyclo[2.2.1]heptane scaffold is not interchangeable with its carba (norbornane), aza (7-azabicyclo[2.2.1]heptane), or thia (7-thiabicyclo[2.2.1]heptane) counterparts. The oxygen bridge fundamentally alters electronic distribution, conformational rigidity, and hydrogen-bonding capacity compared to carbon, nitrogen, or sulfur bridges [1]. In Demjanov ring-enlargement reactions, the 7-oxa bridge enhances the preference for C(3) methylene migration versus C(1) methine migration compared to carbabicyclic analogs [2]. In biological systems, 7-oxabicyclo[2.2.1]heptane derivatives exhibit TxA2 receptor antagonist activity with defined stereochemistry-activity relationships, while 7-azabicyclo[2.2.1]heptane scaffolds are primarily associated with nicotinic acetylcholine receptor (nAChR) and sigma-2 receptor binding [3]. Simply replacing the oxygen bridge with nitrogen or sulfur redirects target selectivity and alters metabolic stability, making scaffold choice a critical procurement decision [4].

Quantitative Differentiation Evidence for 7-Oxabicyclo[2.2.1]heptan-2-ol: Comparator-Backed Data for Scientific Selection


Enhanced C(3) Methylene Migration Preference in Demjanov Rearrangements vs. Carbabicyclic Analogs

In nitrosation-mediated Demjanov one-carbon ring enlargements, 2-aminomethyl-7-oxabicyclo[2.2.1]heptane derivatives exhibit a significantly enhanced preference for C(3) methylene group migration over C(1) methine group migration compared to bicyclo[2.2.1]heptane (carba) analogs [1]. The 2-endo-aminomethyl alcohol derivative (29) achieved the optimal selectivity ratio of 12:1 for C(3) migration product (25) versus the C(1) migration product (37) [2]. In contrast, the corresponding carbabicyclic systems do not demonstrate this level of regiochemical discrimination [3].

Regioselective synthesis Ring enlargement Demjanov rearrangement Oxabicyclic chemistry

Enantioselective Enzymatic Resolution of 7-Oxabicyclo[2.2.1]heptane Derivatives Achieves >98% ee vs. 7-Azabicyclo Scaffolds Requiring Chiral HPLC

The 7-oxabicyclo[2.2.1]heptane scaffold is amenable to highly enantioselective enzymatic kinetic resolution using Candida antarctica lipase B (CAL-B), achieving >98% enantiomeric excess (ee) toward the (+)-acetate with 40% conversion in 30 minutes [1]. Under optimized deacetylation conditions, >99% ee toward the (+)-alcohol was achieved at 49% conversion [2]. In contrast, enantiopure 7-azabicyclo[2.2.1]heptane derivatives typically require semi-preparative chiral HPLC separation, with enantiomers showing differential binding affinities (e.g., Ki = 55 pM vs. 2310 pM for nAChR ligands) [3].

Enzymatic kinetic resolution Chiral building blocks Lipase catalysis Enantiomeric excess

HLADH-Catalyzed Oxidation of meso-7-Oxabicyclo[2.2.1]heptane Diols Provides Enantiopure γ-Lactones in One Step vs. Multi-Step Chemical Resolution of Aza Analogs

Preparative-scale horse liver alcohol dehydrogenase (HLADH)-catalyzed oxidation of meso exo- and endo-7-oxabicyclo[2.2.1]heptane diols provides a direct one-step route to enantiomerically pure chiral γ-lactones [1]. This desymmetrization strategy exploits the intrinsic symmetry of the oxabicyclic framework. In contrast, analogous desymmetrization of 7-azabicyclo[2.2.1]heptane diols has not been reported with comparable enzymatic efficiency, and chemical resolution approaches require multiple protection/deprotection steps [2].

Horse liver alcohol dehydrogenase Chiral lactone synthesis Meso-diol desymmetrization Enzymatic oxidation

7-Oxabicyclo[2.2.1]heptane Derivatives Exhibit TxA2 Receptor Antagonist Pharmacology Distinct from 7-Azabicyclo[2.2.1]heptane nAChR/Sigma-2 Activity

7-Oxabicyclo[2.2.1]heptane derivatives bearing benzenesulfonylamino groups demonstrate potent thromboxane A2 (TxA2) receptor antagonist activity in rabbit and rat platelet aggregation assays [1]. The trans-isomer 23 exhibited high potency, while compound 11 showed antagonist activity without partial agonism. In contrast, 7-azabicyclo[2.2.1]heptane derivatives show primary activity at nicotinic acetylcholine receptors (nAChR; Ki as low as 19 pM for α4β2-nAChR) [2] and sigma-2 receptors (Ki = 7769 nM for certain N-substituted derivatives) [3], with no reported TxA2 activity. This target selectivity divergence is scaffold-dependent.

Thromboxane A2 receptor nAChR Sigma-2 receptor Target selectivity

Samarium(II) Iodide-Mediated Regioselective C–O Bond Cleavage Specific to 7-Oxabicyclo[2.2.1]heptane Skeletons vs. 7-Aza Analogs

7-Oxabicyclo[2.2.1]heptane skeletons undergo exclusively regioselective C–O bond cleavage mediated by samarium(II) iodide (SmI₂) and samarium powder under mild conditions, yielding cyclohexanol derivatives [1]. This reactivity is unique to the oxygen-bridged system and cannot be replicated with 7-azabicyclo[2.2.1]heptane analogs, where the C–N bond is not susceptible to the same reductive cleavage conditions [2].

Samarium iodide Regioselective cleavage C–O bond activation Cyclohexanol synthesis

Endo/Exo Stereochemistry of 7-Oxabicyclo[2.2.1]heptan-2-ol Dictates Carbinol Stereochemistry-Dependent TxA2 Agonism vs. Antagonism

In the 7-oxabicyclo[2.2.1]heptane TxA2/PGH2 analog series, the relative side chain and carbinol stereochemistry at the C2 position (corresponding to the alcohol configuration in 7-oxabicyclo[2.2.1]heptan-2-ol) directly determines whether the compound acts as a TxA2/PGH2 agonist or antagonist, or surprisingly as a PGD2/PGI2 agonist [1]. Among 16 chiral isomers evaluated in vitro in platelets and smooth muscle, enantiomers possessing the alpha heterocycle configuration were generally more potent than their mirror-image isomers [2]. This stereochemical sensitivity is not observed with the same granularity in 7-azabicyclo[2.2.1]heptane nAChR ligands, where N-substitution rather than carbinol configuration dominates SAR [3].

Endo/exo stereochemistry TxA2 agonism/antagonism Stereochemistry-activity relationship Carbinol configuration

Procurement-Relevant Application Scenarios for 7-Oxabicyclo[2.2.1]heptan-2-ol Based on Quantified Differentiation Evidence


Synthesis of Stereochemically Defined TxA2 Receptor Modulators for Cardiovascular Drug Discovery

Programs targeting the thromboxane-prostanoid pathway should select 7-oxabicyclo[2.2.1]heptan-2-ol as the chiral starting material. The C2 alcohol stereochemistry directly controls TxA2 agonist versus antagonist functional activity across 16 characterized stereoisomers, and the scaffold has produced clinical candidates such as SQ 33,961 with demonstrated in vivo duration of action [1]. The 7-azabicyclo[2.2.1]heptane scaffold does not engage this target class and should not be substituted [2].

Enzymatic Production of Enantiopure γ-Lactone Chiral Building Blocks

For procurement of chiral γ-lactone intermediates, the meso-7-oxabicyclo[2.2.1]heptane-2,3-diol derived from 7-oxabicyclo[2.2.1]heptan-2-ol enables one-step HLADH-catalyzed desymmetrization to enantiopure lactones [1]. This route eliminates the multi-step protection/deprotection sequences required for aza-bicyclic diols and avoids the cost of chiral HPLC separation needed for 7-aza nAChR enantiomers [2]. The enzymatic process achieves >99% ee with CAL-B lipase under optimized conditions [3].

Regioselective Ring-Expansion Sequences for 8-Oxabicyclo[3.2.1]octane Scaffold Construction

When synthetic routes require predictable one-carbon ring enlargement, the 7-oxabicyclo[2.2.1]heptan-2-ol scaffold provides a 12:1 C(3):C(1) migration preference under Demjanov nitrosation conditions, compared to inferior regioselectivity with carba-bicyclic analogs [1]. This predictability reduces chromatographic purification requirements and improves overall yield in the construction of 8-oxabicyclo[3.2.1]octane systems, which are core structures in tropane alkaloid analogs and CNS-targeted scaffolds [2].

Fragment-Based Drug Discovery Leveraging SmI₂-Mediated Ring-Opening for Cyclohexanol Library Generation

The 7-oxabicyclo[2.2.1]heptane skeleton's exclusive susceptibility to SmI₂-mediated regioselective C–O bond cleavage enables rapid generation of diversely functionalized cyclohexanol derivatives [1]. This reactivity is absent in 7-aza and carba-bicyclic analogs, making the 7-oxabicyclo[2.2.1]heptan-2-ol scaffold uniquely suited for fragment library diversification strategies where controlled ring-opening is a key synthetic step [2].

Quote Request

Request a Quote for 7-Oxabicyclo[2.2.1]heptan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.